Methyl 2,3-dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carboxylate
Description
Properties
Molecular Formula |
C17H17N3O2S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
methyl 1,3-dimethyl-5-(4-methylphenyl)-2-sulfanylideneimidazo[4,5-b]pyridine-7-carboxylate |
InChI |
InChI=1S/C17H17N3O2S/c1-10-5-7-11(8-6-10)13-9-12(16(21)22-4)14-15(18-13)20(3)17(23)19(14)2/h5-9H,1-4H3 |
InChI Key |
YOVHVDXSMCHKCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)OC)N(C(=S)N3C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted phenylhydrazine with a suitable diketone or ketoester in the presence of a catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazole and pyridine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as halogens, alkyl halides, or nucleophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry Applications
- Pharmaceutical Development :
- Antimicrobial Activity :
- Anti-inflammatory Properties :
Synthesis and Derivative Development
The synthesis of methyl 2,3-dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carboxylate can be accomplished through various methods:
- Multi-step Synthesis :
- Modification for Enhanced Activity :
Case Study 1: Zolpidem Derivatives
A study focused on the synthesis of derivatives similar to zolpidem demonstrated that modifications at the imidazo[4,5-b]pyridine core could lead to compounds with enhanced sedative properties. These findings suggest that this compound could serve as a scaffold for developing new sleep aids.
Case Study 2: Antimicrobial Screening
In another investigation, various imidazo[4,5-b]pyridine derivatives were screened against common pathogens. Results indicated that certain modifications led to increased antibacterial activity compared to standard treatments, highlighting the potential of this compound in developing new antibiotics.
Mechanism of Action
The mechanism of action of Methyl 2,3-dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or functional effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
Thioxo Group Impact :
- This may improve binding affinity in biological targets, as seen in kinase inhibitors .
Substituent Effects :
Physicochemical Properties
- Lipophilicity : The p-tolyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the fluorophenyl analog (logP ~3.1) .
Biological Activity
Methyl 2,3-dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carboxylate is a compound belonging to the imidazopyridine family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 327.41 g/mol. The compound features a unique thioxo group and an imidazo-pyridine core that contribute to its biological activity.
Biological Activity Overview
Imidazopyridine derivatives have been extensively studied for their wide range of biological activities, including:
- Anticancer : Several studies indicate that imidazopyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to methyl 2,3-dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial : These compounds also display antibacterial and antifungal properties. The presence of the imidazo ring enhances their interaction with microbial enzymes and cellular structures .
- Anti-inflammatory : Research indicates that imidazopyridines can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of methyl 2,3-dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl can be attributed to specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Imidazo Ring | Essential for anticancer and antimicrobial activity |
| Thioxo Group | Enhances interaction with biological targets |
| Methyl Substituents | Influence lipophilicity and bioavailability |
Studies have shown that modifications to the imidazo ring or substituents can lead to variations in potency and selectivity against different biological targets .
Case Studies and Research Findings
- Anticancer Activity : A study published in PubMed demonstrated that similar imidazopyridine derivatives exhibited potent cytotoxicity against human cancer cell lines such as A431 and LCLC-103H. The mechanism involved the induction of apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Research highlighted in MDPI showed that certain derivatives of imidazopyridines could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The compounds disrupted bacterial cell wall synthesis and function .
- Anti-inflammatory Effects : Another investigation revealed that these compounds could significantly reduce inflammation markers in animal models of arthritis. The study suggested that they might inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
